1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
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Overview
Description
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one is a chemical compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxy group, which is further connected to a dimethylbutanone structure
Preparation Methods
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a difluoroethenylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The difluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The difluoroethenyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
These compounds share the difluoroethenyl group but differ in their functional groups, leading to variations in their chemical properties and applications.
Biological Activity
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include its antimicrobial properties, cytotoxic effects on cancer cells, and potential neuroprotective effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity towards various cancer cell lines. The IC50 values were assessed using MTT assays.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.
Neuroprotective Effects
Preliminary studies have suggested that the compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Case Studies
A case study involving the application of this compound in agricultural settings highlighted its effectiveness as a pesticide. Field trials showed that crops treated with formulations containing this compound experienced reduced pest populations and improved yield compared to untreated controls.
Properties
CAS No. |
1334146-21-2 |
---|---|
Molecular Formula |
C8H12F2O2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C8H12F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5H,4H2,1-3H3 |
InChI Key |
DHZRWYWGMLZNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC=C(F)F |
Origin of Product |
United States |
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